Piridicillin
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Overview
Description
- It exhibits broad-spectrum activity in vitro against gram-positive cocci, except penicillin G-resistant Staphylococcus aureus, and against gram-negative bacilli.
- Notably, This compound is reported to be more active in vitro than piperacillin, azlocillin, or ticarcillin against Pseudomonas aeruginosa .
Piridicillin: is a semi-synthetic penicillin.
Preparation Methods
Synthetic Routes: The synthesis of involves chemical modifications of natural penicillin precursors. Specific synthetic routes may vary, but they typically start from 6-aminopenicillanic acid (6-APA).
Reaction Conditions: These reactions often include acylation of 6-APA with a suitable acid chloride or anhydride.
Industrial Production: Industrial production methods involve large-scale fermentation of penicillin-producing strains (such as ) followed by extraction and purification.
Chemical Reactions Analysis
Types of Reactions: undergoes various reactions, including acylation, hydrolysis, and ring-opening reactions.
Common Reagents and Conditions: Acylation reactions use acid chlorides or anhydrides. Hydrolysis occurs under basic conditions.
Major Products: The major product is , which retains the penicillin core structure.
Scientific Research Applications
Chemistry: serves as a valuable tool for studying antibiotic resistance mechanisms and penicillin derivatives.
Biology: Researchers explore its impact on bacterial cell walls and resistance mechanisms.
Medicine: is used clinically to treat bacterial infections.
Industry: It contributes to the development of new antibiotics and antimicrobial agents.
Mechanism of Action
Targets: primarily targets bacterial cell wall synthesis by inhibiting transpeptidase enzymes (penicillin-binding proteins).
Pathways: It disrupts peptidoglycan cross-linking, leading to cell lysis and bacterial death.
Comparison with Similar Compounds
Uniqueness: stands out due to its broad-spectrum activity and efficacy against .
Similar Compounds: Other penicillins (e.g., penicillin G, ampicillin) and related beta-lactam antibiotics.
Properties
CAS No. |
69414-41-1 |
---|---|
Molecular Formula |
C32H35N5O11S2 |
Molecular Weight |
729.8 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[6-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C32H35N5O11S2/c1-32(2)25(31(45)46)37-29(44)24(30(37)49-32)35-28(43)23(18-3-7-19(40)8-4-18)34-27(42)21-11-12-22(33-26(21)41)17-5-9-20(10-6-17)50(47,48)36(13-15-38)14-16-39/h3-12,23-25,30,38-40H,13-16H2,1-2H3,(H,33,41)(H,34,42)(H,35,43)(H,45,46)/t23-,24-,25+,30-/m1/s1 |
InChI Key |
NAALWFYYHHJEFQ-ZASNTINBSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)O)C |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)O)C |
69414-41-1 | |
Origin of Product |
United States |
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